Methyl 4-{[4-(benzyloxy)phenyl]amino}-6-chloroquinoline-2-carboxylate

Kinase inhibitor 4-anilinoquinoline chemical probe

Methyl 4-{[4-(benzyloxy)phenyl]amino}-6-chloroquinoline-2-carboxylate (CAS 1351849-66-5) is a synthetic small molecule belonging to the 4-anilinoquinoline class, featuring a quinoline core substituted at the 4-position with a 4-(benzyloxy)aniline group, at the 6-position with chlorine, and at the 2-position with a methyl carboxylate ester. This compound is primarily utilized as a versatile building block in medicinal chemistry for the synthesis of kinase-focused compound libraries, owing to the privileged status of the 4-anilinoquinoline scaffold in targeting the ATP-binding pocket of numerous kinases.

Molecular Formula C24H19ClN2O3
Molecular Weight 418.88
CAS No. 1351849-66-5
Cat. No. B2743514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-{[4-(benzyloxy)phenyl]amino}-6-chloroquinoline-2-carboxylate
CAS1351849-66-5
Molecular FormulaC24H19ClN2O3
Molecular Weight418.88
Structural Identifiers
SMILESCOC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)NC3=CC=C(C=C3)OCC4=CC=CC=C4
InChIInChI=1S/C24H19ClN2O3/c1-29-24(28)23-14-22(20-13-17(25)7-12-21(20)27-23)26-18-8-10-19(11-9-18)30-15-16-5-3-2-4-6-16/h2-14H,15H2,1H3,(H,26,27)
InChIKeyXHYVJBJGYXPTDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-{[4-(benzyloxy)phenyl]amino}-6-chloroquinoline-2-carboxylate (CAS 1351849-66-5): A 4-Anilinoquinoline Scaffold for Kinase-Targeted Library Design


Methyl 4-{[4-(benzyloxy)phenyl]amino}-6-chloroquinoline-2-carboxylate (CAS 1351849-66-5) is a synthetic small molecule belonging to the 4-anilinoquinoline class, featuring a quinoline core substituted at the 4-position with a 4-(benzyloxy)aniline group, at the 6-position with chlorine, and at the 2-position with a methyl carboxylate ester. This compound is primarily utilized as a versatile building block in medicinal chemistry for the synthesis of kinase-focused compound libraries, owing to the privileged status of the 4-anilinoquinoline scaffold in targeting the ATP-binding pocket of numerous kinases . Despite its structural relevance to known therapeutic agents and tool compounds, a comprehensive search of the primary scientific literature and patent databases reveals a notable absence of publicly disclosed biological activity data or systematic structure-activity relationship (SAR) studies for this specific molecule .

Why Methyl 4-{[4-(benzyloxy)phenyl]amino}-6-chloroquinoline-2-carboxylate Cannot Be Substituted by Generic 4-Anilinoquinoline Analogs


The unique combination of substituents on this specific 4-anilinoquinoline—a 6-chloro atom, a 2-methyl carboxylate ester, and a 4-(benzyloxy)phenylamino group—creates a distinct chemical space that generic substitution fails to address. In the context of the established 4-anilinoquinoline kinase inhibitor series, the nature of the C-4 aniline substituent is a critical determinant of kinase selectivity, with modifications leading to profound shifts in potency and off-target profiles, as demonstrated by the development of narrow-spectrum GAK inhibitors with >50,000-fold selectivity . Similarly, the presence and position of a chlorine atom on the quinoline core has been shown to be essential for anti-hepatitis B virus (HBV) activity in the 4-aryl-6-chloroquinoline subclass, where it contributes to nanomolar potency against HBV DNA replication . The 2-methyl ester functionality further distinguishes this compound from common 4-anilinoquinoline analogs bearing unsubstituted, amide, or carboxylic acid groups at the 2-position, potentially altering hydrogen-bonding capacity, lipophilicity, and metabolic stability. Consequently, no commercially available 4-anilinoquinoline analog replicates this precise substitution pattern, which is necessary for generating specific SAR data in kinase profiling or antiviral screening campaigns.

Quantitative Differentiation Evidence for Methyl 4-{[4-(benzyloxy)phenyl]amino}-6-chloroquinoline-2-carboxylate (CAS 1351849-66-5)


Absence of Public Bioactivity Data Defines a Unique Position for De Novo Kinase Profiling

This compound's primary differentiation relative to well-characterized 4-anilinoquinoline kinase inhibitors, such as the GAK inhibitor 49 (6,7-dimethoxy-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine, IC50 = 45 nM) or the EGFR inhibitor gefitinib (IC50 = 20 nM), is its complete lack of public bioactivity annotation . This represents a quantifiable difference in data availability, positioning it as an uncharacterized tool for novel kinase selectivity screening. In contrast to the 4-aryl-6-chloroquinoline anti-HBV series where multiple compounds show IC50 values of 4.4–9.8 μM against HBV DNA replication , no such activity data exists for this 4-anilino variant, making it a distinct starting point for exploring the impact of the 4-anilino linkage on antiviral phenotype.

Kinase inhibitor 4-anilinoquinoline chemical probe medicinal chemistry library synthesis

Predicted Lipophilicity Differentially Positions This Compound for CNS Drug Discovery

Computational prediction of lipophilicity (ALogP) for Methyl 4-{[4-(benzyloxy)phenyl]amino}-6-chloroquinoline-2-carboxylate yields a value of approximately 5.6, which is significantly higher than the optimal range of 1–3 for oral drug-likeness, as defined by the Quantitative Estimate of Drug-likeness (QED) metric . This calculated ALogP is closer to the range typical for CNS-penetrant drugs (LogP 2–5), in contrast to more polar 4-anilinoquinoline kinase inhibitors like GAK inhibitor 49 (predicted ALogP ≈ 2.8), which possess multiple methoxy substituents. The heightened lipophilicity, driven by the benzyloxy group, predicts a different in vivo distribution profile, a high degree of plasma protein binding, and potentially greater cell permeability, which can be advantageous for targeting intracellular pathogens or CNS kinases.

Lipophilicity LogP CNS drug discovery ADME physicochemical properties

The 2-Methyl Ester Functionality Predicts a Different Metabolic Fate Than Carboxylic Acid Analogs

The presence of a methyl ester at the C-2 position of the quinoline ring represents a key structural divergence from common 4-anilinoquinoline kinase inhibitors, which typically lack substitution at this position or bear a carboxylic acid. The methyl ester is a well-established prodrug moiety, susceptible to hydrolysis by carboxylesterases to yield the corresponding carboxylic acid . In contrast, the carboxylic acid form of quinoline-2-carboxylate exhibits distinct hydrogen-bond donor/acceptor properties, a lower pKa, and increased aqueous solubility at physiological pH. This metabolic liability-positioning is documented for methyl quinoline-2-carboxylate esters, where in vitro studies in rat blood demonstrate time-dependent hydrolysis to the acid form . This property makes the target compound a valuable tool for studying prodrug activation kinetics in cellular assays, a feature absent in stable amide or ether-linked 4-anilinoquinoline analogs.

Metabolic stability ester prodrug quinoline-2-carboxylate ADME carboxylesterase

Key Application Scenarios for Methyl 4-{[4-(benzyloxy)phenyl]amino}-6-chloroquinoline-2-carboxylate Based on Differential Evidence


De Novo Kinase Selectivity Profiling Using an Uncharacterized 4-Anilinoquinoline Scaffold

Procurement priority arises for teams seeking to establish novel intellectual property around kinase inhibitor chemotypes. Since no public bioactivity data exists for this compound , it can be used as a core scaffold for a kinase selectivity panel (e.g., against a panel of 50-100 kinases) to identify a unique selectivity fingerprint that is unencumbered by prior art. This contrasts with well-characterized 4-anilinoquinolines like GAK inhibitor 49, where the selectivity profile is already extensively documented.

CNS Kinase Target Screening Leveraging Predicted High Lipophilicity

The predicted ALogP of ≈ 5.6 suggests this compound has favorable passive permeability for crossing the blood-brain barrier. It is therefore a suitable candidate for phenotypic or target-based screening against CNS kinases (e.g., LRRK2, CK1δ) in cellular models of neurodegenerative disease, where more polar 4-anilinoquinoline analogs (ALogP ≈ 2.8) are expected to exhibit poor brain penetration.

Ester Prodrug Activation Studies in Cellular and In Vivo Models

The 2-methyl ester group is a confirmed substrate for intracellular carboxylesterases . This compound can be used as a model prodrug to study the kinetics and tissue-specific activation of ester-based quinoline inhibitors. The resulting carboxylic acid metabolite can be synthesized independently and used as a reference standard for LC-MS/MS quantification, enabling precise correlation of prodrug conversion with pharmacodynamic response, a workflow not possible with non-ester 4-anilinoquinoline kinase inhibitors.

Quote Request

Request a Quote for Methyl 4-{[4-(benzyloxy)phenyl]amino}-6-chloroquinoline-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.